

Application Notes and Protocols: Iron Dextran for Magnetic Resonance Imaging of Neuroinflammation

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Compound of Interest		
Compound Name:	Iron dextran	
Cat. No.:	B1148324	Get Quote

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Introduction

Neuroinflammation is a key component in the pathophysiology of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and stroke. The ability to non-invasively visualize and quantify neuroinflammatory processes in vivo is crucial for understanding disease mechanisms, developing novel therapeutics, and monitoring treatment responses. Magnetic Resonance Imaging (MRI) is a powerful clinical and preclinical imaging modality that can be sensitized to detect neuroinflammation through the use of contrast agents. Dextran-coated superparamagnetic iron oxide nanoparticles (SPIONs), a class of **iron dextran**, have emerged as a valuable tool for this purpose.

Following intravenous administration, these nanoparticles are primarily taken up by phagocytic cells, such as microglia and infiltrating macrophages, which are key cellular mediators of neuroinflammation. The accumulation of these iron-laden cells at sites of inflammation leads to a significant shortening of the transverse relaxation times (T2 and T2), resulting in a detectable signal loss (hypointensity) on T2- and T2-weighted MR images. This change in signal intensity serves as an indirect biomarker for the presence and extent of neuroinflammation. Ferumoxytol is a clinically approved intravenous iron drug that is also used off-label as an MRI contrast agent for imaging inflammation.[1]



These application notes provide a comprehensive overview of the use of **iron dextran** nanoparticles for MRI of neuroinflammation, including quantitative data on their MRI properties, detailed experimental protocols for animal studies, and insights into the underlying biological mechanisms.

Data Presentation

The efficacy of **iron dextran** nanoparticles as MRI contrast agents is determined by their relaxivity, which is the change in the relaxation rate of water protons per unit concentration of the contrast agent. The following tables summarize the relaxivity values for ferumoxytol, a type of dextran-coated SPION, and provide a general overview of MRI parameters used in preclinical neuroinflammation models.

Contrast Agent	Magnetic Field Strength	Solvent	r1 Relaxivity (s⁻¹mM⁻¹)	r2 Relaxivity (s ⁻¹ mM ⁻¹)	r2 Relaxivity (s ⁻¹ mM ⁻¹)
Ferumoxytol	1.5 T	Saline	19.9 ± 2.3[2]	60.8 ± 3.8[2]	60.4 ± 1.3[2]
Ferumoxytol	1.5 T	Plasma	19.0 ± 1.7[2]	64.9 ± 2.3[2]	64.4 ± 0.3[2]
Ferumoxytol	3.0 T	Saline	10.0 ± 0.3[2]	62.3 ± 3.7[2]	57.0 ± 3.6[2]
Ferumoxytol	3.0 T	Plasma	9.5 ± 0.2[2]	65.2 ± 1.8[2]	55.7 ± 4.4[2]

Table 1: T1,

T2, and T2

Relaxivity of

Ferumoxytol

in Saline and

Plasma at 1.5

T and 3.0 T.

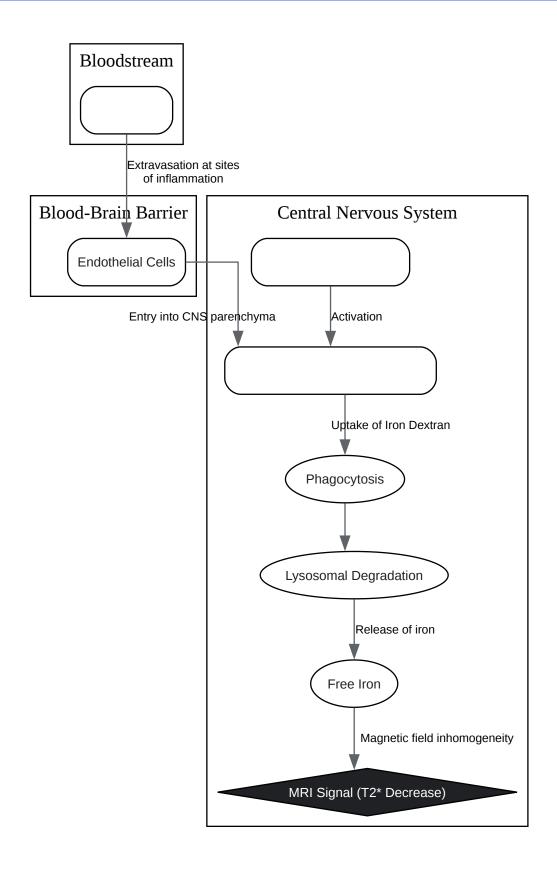


Animal Model	Iron Dextran Dose	MRI Scanner	Sequence	Key Findings
Lipopolysacchari de (LPS)- induced neuroinflammatio n (Mouse)	Not specified	9.4 T	T2-weighted	Significant reduction in T2 in gray matter, indicating inflammation.[3]
Experimental Autoimmune Encephalomyeliti s (EAE) (Mouse)	Not specified	Not specified	Susceptibility- Weighted Imaging (SWI)	SWI lesions corresponded to iron deposition, inflammation, and demyelination.[4]
Table 2: Preclinical MRI Studies of Neuroinflammati on using Iron Dextran.				

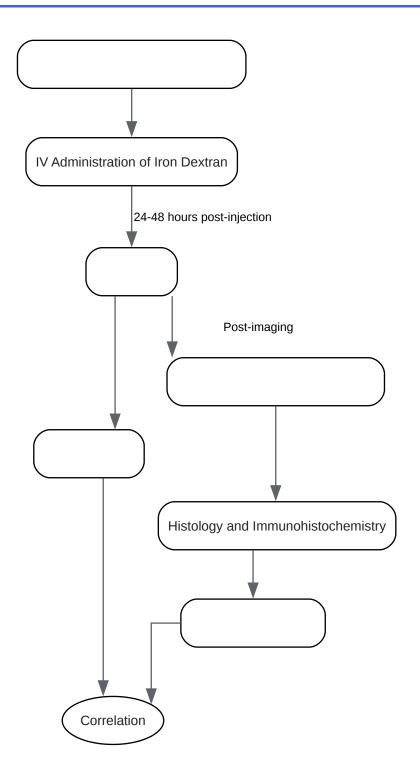
Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures involved in using **iron dextran** for neuroinflammation imaging, the following diagrams are provided.

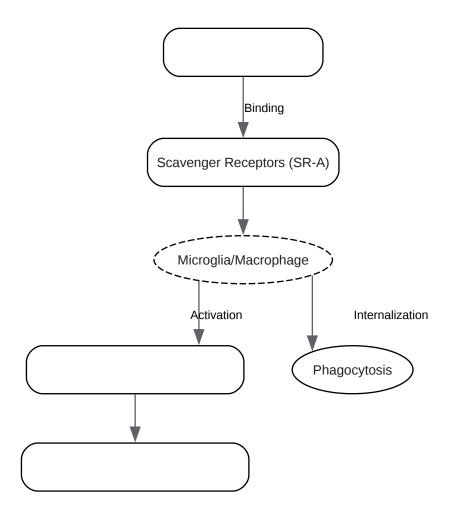












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